2-Hydroxy-3-phenylnaphthalene
Description
Significance of Naphthalene (B1677914) Derivatives in Contemporary Chemical Synthesis and Materials Science
Naphthalene, a polycyclic aromatic hydrocarbon (PAH) composed of two fused benzene (B151609) rings, serves as a fundamental building block for a vast array of chemical derivatives. ijrpr.com These derivatives are of paramount importance in both modern chemical synthesis and materials science due to their versatile electronic and structural properties. thieme-connect.comthieme-connect.com The naphthalene core can be systematically modified through various chemical reactions, such as electrophilic aromatic substitution, oxidation, and reduction, to yield compounds with tailored functionalities. ijrpr.com
In chemical synthesis, naphthalene derivatives are key intermediates in the production of dyes, pigments, pharmaceuticals, and agrichemicals. wikipedia.orgoecd.org For instance, the oxidation of naphthalene is the primary industrial route to phthalic anhydride, a crucial precursor for polymers and plasticizers. ijrpr.comwikipedia.org Furthermore, substituted naphthalenes are integral to several drugs, including the nonsteroidal anti-inflammatory drug nabumetone (B1676900) and the beta-blocker propranolol. wikipedia.org
In materials science, the planar and aromatic nature of the naphthalene system lends itself to applications in organic electronics. Naphthalene-based compounds are investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as components of advanced polymers and liquid crystals. cymitquimica.comresearchgate.net The ability to tune the electronic properties through substitution allows for the design of materials with specific charge-transport and photophysical characteristics.
Overview of the 2-Phenylnaphthalene (B165426) Scaffold in Advanced Organic Chemistry
The 2-phenylnaphthalene scaffold, which forms the core of 2-Hydroxy-3-phenylnaphthalene, is a significant structural motif in advanced organic chemistry. drugbank.com This structure consists of a naphthalene ring system with a phenyl group attached at the 2-position. drugbank.comcymitquimica.com The presence of the phenyl substituent introduces steric and electronic modifications to the naphthalene core, influencing its reactivity and intermolecular interactions. cymitquimica.com
Compounds containing the 2-phenylnaphthalene skeleton have been explored for their applications in medicinal chemistry. For example, this scaffold has been utilized as a basis for designing selective estrogen receptor-β (ERβ) ligands, highlighting its potential in drug discovery. drugbank.comacs.org The synthesis of 2-phenylnaphthalenes can be achieved through various strategies, including metal-catalyzed cross-coupling reactions or the direct construction from non-naphthalene starting materials. rsc.org A trifluoroacetic acid (TFA) catalyzed method has been described for the synthesis of 2-phenylnaphthalenes from 1-styryl-2-methoxybenzenes, which proceeds via a C-C bond cleavage and a subsequent intermolecular [4+2]-Diels-Alder cycloaddition. rsc.org The unique electronic and structural features of the 2-phenylnaphthalene scaffold make it a valuable target for synthetic chemists developing new functional molecules. lookchem.comacs.orgdiva-portal.org
Historical Context of Naphthol Chemistry and its Evolution
Naphthols are hydroxyl derivatives of naphthalene, analogous to phenols being derivatives of benzene, and exist as two primary isomers: 1-naphthol (B170400) (alpha-naphthol) and 2-naphthol (B1666908) (beta-naphthol). dictionary.com The history of naphthol chemistry is closely tied to the development of the synthetic dye industry in the late 19th and early 20th centuries. mfa.org Initially isolated from coal tar, naphthols became crucial intermediates for producing a wide range of azo dyes. ijrpr.comdictionary.com
The production of 2-naphthol traditionally involves the sulfonation of naphthalene to form naphthalene-2-sulfonic acid, followed by fusion with sodium hydroxide. oecd.org Naphthol pigments, first patented in 1911, are a class of azo colorants based on the 2-hydroxy-3-naphthanilide backbone and are known for producing various shades of red and orange. mfa.org These pigments gained widespread use in the 1930s and were valued for their good tinting strength and lightfastness, finding applications in paints, printing inks, and plastics. mfa.org
The evolution of naphthol chemistry has expanded beyond dyes. Naphthols and their derivatives are used as antioxidants, in the synthesis of pharmaceuticals, perfumes, and insecticides. oecd.orgdictionary.com The study of nitroso-β-naphthol, for example, dates back to the 1870s, indicating early interest in the reactivity of these compounds. rsc.org A comprehensive review of β-naphthol pigments up to 1956 highlights their significance and chronological development in the paint industry. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₆H₁₂O |
| Naphthalene | C₁₀H₈ |
| Phthalic anhydride | C₈H₄O₃ |
| Nabumetone | C₁₅H₁₆O₂ |
| Propranolol | C₁₆H₂₁NO₂ |
| 2-Phenylnaphthalene | C₁₆H₁₂ |
| 1-Styryl-2-methoxybenzene | C₁₅H₁₄O |
| Trifluoroacetic acid | C₂HF₃O₂ |
| 1-Naphthol | C₁₀H₈O |
| 2-Naphthol | C₁₀H₈O |
| Naphthalene-2-sulfonic acid | C₁₀H₈O₃S |
| Sodium hydroxide | NaOH |
| 2-Hydroxy-3-naphthanilide | C₁₇H₁₃NO₂ |
| Nitroso-β-naphthol | C₁₀H₇NO₂ |
| 2-Hydroxy-3-phenyl-1,4-naphthoquinone (B1595002) | C₁₆H₁₀O₃ |
Structure
3D Structure
Properties
IUPAC Name |
3-phenylnaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-16-11-14-9-5-4-8-13(14)10-15(16)12-6-2-1-3-7-12/h1-11,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQOAVCLNQKMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461959 | |
| Record name | 2-Hydroxy-3-phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30889-48-6 | |
| Record name | 2-Hydroxy-3-phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design for 2 Hydroxy 3 Phenylnaphthalene
Classical and Contemporary Approaches to 2-Phenylnaphthalene (B165426) Frameworks
The 2-phenylnaphthalene scaffold is a privileged structural motif found in various biologically active compounds and functional materials. thieme-connect.com Its synthesis has been the subject of considerable research, leading to a diverse array of classical and contemporary methods. These approaches primarily revolve around the strategic construction of the naphthalene (B1677914) core and the introduction of the phenyl substituent.
Cycloaddition Reactions (e.g., Diels-Alder) in Naphthalene Construction
Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, represent a powerful and atom-economical strategy for the formation of six-membered rings, including the aromatic rings of naphthalene. A notable method involves the trifluoroacetic acid (TFA) catalyzed carbon-carbon bond cleavage of electron-rich 1-styryl-2-methoxybenzenes. rsc.orgresearchgate.net This reaction proceeds through the in situ formation of a styrenyl trifluoroacetate (B77799) intermediate, which then undergoes an intermolecular [4+2] cycloaddition to furnish the 2-phenylnaphthalene skeleton. rsc.orgresearchgate.net This approach has been successfully utilized in the synthesis of a naphthalene-based potent and selective ER-β agonist. rsc.org
Another innovative approach utilizes the homodimerization of 1-phenylethane-1,2-diols under mild, metal-free conditions. thieme-connect.com This reaction, promoted by a Lewis acid and using 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as a solvent, is proposed to proceed through the formation of phenylacetaldehyde, followed by a [4+2] Diels-Alder reaction to yield 2-phenylnaphthalenes. thieme-connect.com Furthermore, an electrochemical oxidative [4+2] annulation of different styrenes has been developed to construct polysubstituted 1,2-dihydronaphthalenes, which can be subsequently oxidized to the corresponding naphthalenes using reagents like 2,3-dicyano-5,6,-dichlorobenzoquinone (DDQ). chinesechemsoc.org
| Diels-Alder Approach | Starting Materials | Key Reagents/Conditions | Product | Reference |
| Intermolecular Cycloaddition | 1-Styryl-2-methoxybenzenes | Trifluoroacetic acid (TFA) | 2-Phenylnaphthalenes | rsc.orgresearchgate.net |
| Homodimerization/Cycloaddition | 1-Phenylethane-1,2-diols | Lewis Acid, HFIP | 2-Phenylnaphthalenes | thieme-connect.com |
| Electrochemical Annulation | Styrenes | Electrochemical oxidation | 1,2-Dihydronaphthalenes | chinesechemsoc.org |
Oxidative Functionalization Routes and Rearrangements
Oxidative functionalization provides a direct pathway to introduce oxygen-containing functional groups onto the naphthalene framework, which is a crucial step in the synthesis of hydroxylated derivatives. An iron-catalyzed dearomative syn-dihydroxylation of naphthalenes has been reported, which can oxidize 2-phenyl-substituted naphthalene to its corresponding dihydroxylated product in a 40% yield. nih.gov
Furthermore, oxidative C-C bond functionalization of methylenecyclopropanes with aldehydes, promoted by FeCl₂ and di-tert-butyl peroxide (DTBP), offers a route to 2-acyl-3,4-dihydronaphthalenes. nih.govacs.org This radical addition, ring-opening, and cyclization sequence provides a framework that can potentially be aromatized and further functionalized. nih.govacs.org
Targeted Synthesis of 2-Hydroxy-3-phenylnaphthalene and its Functionalized Derivatives
While a direct, detailed synthetic protocol for this compound is not extensively documented in readily available literature, its synthesis can be envisioned through the application and combination of the methodologies described above. A plausible route involves the initial construction of a 2-phenylnaphthalene precursor followed by regioselective hydroxylation.
A key related synthesis is that of 2-hydroxy-3-phenyl-1,4-naphthoquinone (B1595002) from 2-phenyl-naphthalene-1,3-diol. researchgate.netscielo.org.mx This suggests that a potential pathway to this compound could involve the selective deoxygenation or modification of such a naphthoquinone or a related precursor. The synthesis of the starting 2-phenyl-naphthalene-1,3-diol itself involves a Claisen condensation of a phenylacetate (B1230308) derivative followed by cyclization. scielo.org.mx
Another approach could be the demethylation of a methoxy-substituted 2-phenylnaphthalene. For instance, the synthesis of a potent ER-β agonist involved the demethylation of a methoxy-substituted 2-phenylnaphthalene to yield the final hydroxylated product. researchgate.net This strategy hinges on the ability to synthesize the appropriately substituted methoxy-2-phenylnaphthalene, which can be achieved through methods like the TFA-catalyzed cycloaddition of styryl-2-methoxybenzenes. rsc.orgresearchgate.net
The synthesis of various 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinones has also been reported, which are precursors to other functionalized 2-phenylnaphthalene derivatives. nih.gov These compounds could potentially be transformed into this compound through dehalogenation and ether cleavage.
Stereoselective and Regioselective Synthetic Pathways
The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is paramount in modern organic synthesis. For this compound, achieving such control is crucial for its potential applications.
Regioselective Synthesis:
A variety of methods have been developed for the regioselective synthesis of polysubstituted naphthalenes. researchgate.net One notable approach involves the reaction of pyridine (B92270) N-oxides with silylaryl triflates in the presence of cesium fluoride, which regioselectively produces 3-(2-hydroxyphenyl)pyridines. nih.gov While not directly yielding this compound, this method highlights a transition-metal-free strategy for regioselective aryl-aryl bond formation. nih.gov Another powerful strategy is the Brønsted acid-catalyzed benzannulation reaction of phenylacetaldehydes with alkynes, which has been shown to produce a wide array of functionalized naphthalenes with perfect regioselectivity under metal-free conditions. researchgate.net Substituted naphthalenes are important structural motifs found in many natural products and biologically active molecules. researchgate.net
Stereoselective Synthesis:
While the synthesis of this compound itself does not inherently involve stereocenters, the principles of stereoselective synthesis are often applied to related, more complex structures. For instance, the stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid has been achieved using Evans chemistry. nih.gov This involved an aldol (B89426) reaction with moderate diastereoselectivity, where the diastereomers could be readily separated. nih.gov Such methodologies could be adapted for the synthesis of chiral derivatives of this compound.
Cascade and Multicomponent Reaction Sequences
Cascade reactions, also known as domino or tandem reactions, offer a highly efficient approach to building molecular complexity from simple starting materials in a single operation. wikipedia.orgub.edu These reactions involve at least two consecutive transformations where each subsequent step is triggered by the functionality generated in the previous one. wikipedia.org They are characterized by high atom economy and a reduction in waste, time, and labor. wikipedia.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, are also highly desirable. researchgate.net The synthesis of various heterocyclic compounds has been successfully achieved using MCRs. researchgate.net For example, a three-component domino reaction of glutaraldehyde, malononitrile, and 1,3-dicarbonyl compounds has been used to synthesize polyfunctionalized hydroisoquinoline derivatives. researchgate.net While specific examples for the direct synthesis of this compound via these methods are not extensively detailed in the provided search results, the principles are highly applicable. For instance, a regioselective three-component condensation of 2-hydroxy-1,4-naphthoquinone (B1674593) with isocyanides and various aldehydes provides a one-pot access to linear naphtho[2,3-b]-furan-4,9-dione derivatives, demonstrating the power of MCRs in constructing complex naphthalene-based systems. researchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is crucial for developing sustainable synthetic processes. These principles aim to reduce or eliminate the use and generation of hazardous substances. igitsarang.ac.in
Ionic Liquid-Mediated Processes for Enhanced Sustainability
Ionic liquids (ILs), which are salts with melting points below 100°C, have emerged as green alternatives to traditional volatile organic solvents due to their unique properties like negligible vapor pressure, high thermal stability, and tunable polarity. frontiersin.orgrsc.org They can act as both solvents and catalysts in organic reactions. researchgate.netrsc.org
A novel and efficient protocol for the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides utilizes the recyclable ionic liquid N-methyl-2-pyrrolidone hydrogensulfate ([HNMP]⁺HSO₄⁻), which acts as both a catalyst and a solvent. researchgate.netrsc.org This method boasts high atom efficiency and broad substrate applicability. rsc.org Similarly, novel 3-hydroxy-2-naphthoate-based task-specific ionic liquids have been synthesized for applications such as heavy metal extraction. frontiersin.org The imidazolium (B1220033) cation-based ionic liquid [Bmim]BF4 has been effectively used for the synthesis of benzimidazoles and quinazolin-4(3H)-ones under environmentally friendly conditions. researchgate.net These examples underscore the potential of ionic liquids to facilitate cleaner and more efficient syntheses relevant to the this compound framework.
Atom Economy and Waste Minimization in Naphthalene Construction
Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. primescholars.comskpharmteco.comacs.orgacs.org The goal is to design reactions where the majority of reactant atoms end up in the desired product, minimizing the formation of byproducts and waste. acs.org
Development of Recyclable Catalytic Systems
The development of recyclable catalysts is a key aspect of sustainable chemistry, as it reduces costs and waste. nih.gov Catalyst recycling can be achieved through various methods, including immobilization on solid supports or through membrane separation techniques like organic solvent nanofiltration. nih.govrsc.org
Chemical Reactivity and Reaction Mechanisms of 2 Hydroxy 3 Phenylnaphthalene
Mechanistic Investigations of Electrophilic and Nucleophilic Aromatic Substitutions
The reactivity of 2-Hydroxy-3-phenylnaphthalene in substitution reactions is a tale of two opposing electronic demands. The hydroxyl group, a powerful activating substituent, directs electrophiles to the ortho and para positions, while the electron-rich nature of the naphthalene (B1677914) ring makes it susceptible to nucleophilic attack under specific conditions.
Electrophilic Aromatic Substitution (EAS):
The mechanism of EAS on this compound follows the well-established pathway involving the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. imperial.ac.uk The hydroxyl group significantly enhances the nucleophilicity of the naphthalene ring, facilitating the attack by an electrophile. The reaction proceeds via an addition-elimination mechanism. imperial.ac.uk
Key mechanistic features of EAS on this compound:
| Feature | Description |
| Intermediate | Formation of a Wheland intermediate (arenium ion), which is a non-aromatic but resonance-stabilized carbocation. imperial.ac.uk |
| Rate-Determining Step | Typically, the formation of the Wheland intermediate is the slowest step in the reaction sequence. |
| Directing Effects | The hydroxyl group is a strong ortho, para-director, activating these positions for electrophilic attack. The phenyl group is a weaker activator and also directs to the ortho and para positions of its own ring, but its influence on the naphthalene core is less pronounced. |
Nucleophilic Aromatic Substitution (SNAr):
While less common for electron-rich systems, SNAr can occur on the naphthalene core of this compound if a suitable leaving group is present and the ring is sufficiently activated by electron-withdrawing groups. masterorganicchemistry.com The mechanism of SNAr is conceptually the reverse of EAS, involving the attack of a nucleophile on an electron-poor aromatic ring. masterorganicchemistry.com The reaction proceeds through a negatively charged intermediate. masterorganicchemistry.com
Recent research has refined the understanding of SNAr, indicating that nucleophilic addition can also occur at positions occupied by hydrogen, forming σH adducts. juniperpublishers.com This process is often faster and reversible compared to the addition at a halogen-substituted position. juniperpublishers.com
Oxidative and Reductive Transformations of the Naphthalene Core
The naphthalene core of this compound is susceptible to both oxidation and reduction, leading to a variety of transformed products.
Oxidative Transformations:
The oxidation of this compound can lead to the formation of naphthoquinones. For instance, the copper(I)-catalyzed oxidation of a related compound, 2-phenyl-naphthalene-1,3-diol, with atmospheric oxygen yields 2-Hydroxy-3-phenyl-1,4-naphthoquinone (B1595002). researchgate.net This transformation is significant as it involves the direct formation of a Csp2-O bond. researchgate.net The mechanism is proposed to involve a radical species generated from the reaction with molecular oxygen. researchgate.net
Reductive Transformations:
Reduction of the naphthalene core can be achieved through various methods, including catalytic hydrogenation or using dissolving metal reductions. These reactions typically proceed to form tetralin or decalin derivatives, depending on the reaction conditions. The presence of the hydroxyl and phenyl groups can influence the regioselectivity and stereoselectivity of the reduction. Aromatization of hydronaphthalenes through oxidation is a common strategy for synthesizing naphthalene derivatives. thieme-connect.de
Photochemical Reactivity and Excited State Dynamics
The photochemical behavior of this compound is governed by the dynamics of its electronically excited states. Upon absorption of light, the molecule is promoted to an excited state, from which it can undergo various transformations.
The excited state dynamics of similar aromatic systems often involve rapid decay from a Franck-Condon excited state to a dark excited state, which then decays to the ground state via conical intersections. nih.gov The lifetime of these excited states is typically in the picosecond range. nih.govresearchgate.net
For molecules containing a hydroxyl group, excited state intramolecular proton transfer (ESIPT) is a key phenomenon. sonar.chresearchgate.net This process involves the transfer of a proton from the hydroxyl group to another part of the molecule in the excited state, leading to the formation of a keto tautomer. sonar.ch This process is often responsible for the large Stokes shifts observed in the fluorescence spectra of such compounds. sonar.ch The efficiency of ESIPT can be influenced by solvent polarity and temperature. sonar.chresearchgate.net
Transition Metal-Mediated Transformations and Catalytic Cycles
Transition metals play a crucial role in mediating a variety of transformations involving the this compound scaffold. These reactions often proceed through catalytic cycles involving the metal center.
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing the naphthalene core. thieme-connect.com These reactions can be used to form new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves oxidative addition of an aryl halide or triflate to the palladium(0) catalyst, followed by transmetalation with an organometallic reagent and reductive elimination to afford the coupled product and regenerate the catalyst.
C-H Activation/Functionalization:
Direct C-H activation is an increasingly important strategy for the functionalization of aromatic rings, avoiding the need for pre-functionalized starting materials. Transition metal catalysts, such as those based on rhodium or palladium, can facilitate the cleavage of a C-H bond on the naphthalene ring and its subsequent reaction with a coupling partner. thieme-connect.com
A notable example is the copper(I)-catalyzed oxidation of 2-phenyl-naphthalene-1,3-diol, which proceeds via a Csp2-H bond activation to form a C-O bond. researchgate.net Visible light can also be used to promote transition metal-catalyzed transformations, where the metal complex acts as both a photocatalyst and a catalyst for the chemical transformation. rsc.org
Acid-Base Chemistry, Tautomerism, and Proton Transfer Phenomena
The hydroxyl group of this compound imparts both acidic and basic properties to the molecule and is central to its tautomeric and proton transfer behavior.
Acid-Base Chemistry:
The hydroxyl group is weakly acidic and can be deprotonated by a base to form a phenoxide ion. The acidity of the hydroxyl group is influenced by the electronic effects of the phenyl substituent and the naphthalene ring.
Tautomerism:
Keto-enol tautomerism is a fundamental process for this compound. libretexts.org It exists in equilibrium between the enol form (this compound) and its corresponding keto tautomer. This equilibrium can be catalyzed by both acids and bases. libretexts.orgbyjus.com
Acid-catalyzed tautomerism: Involves protonation of the carbonyl oxygen (in the keto form) or the aromatic ring (in the enol form), followed by deprotonation at an adjacent position. libretexts.orgbyjus.com
Base-catalyzed tautomerism: Proceeds through deprotonation to form an enolate or phenoxide ion, followed by protonation at a different position. byjus.com
The position of the equilibrium is influenced by factors such as solvent polarity and the presence of intramolecular hydrogen bonding. sonar.chresearchgate.net
Proton Transfer Phenomena:
As discussed in the photochemical reactivity section, intramolecular proton transfer is a key process in the excited state. sonar.chresearchgate.net In the ground state, proton transfer can occur between the hydroxyl group and a suitable acceptor, either intramolecularly or intermolecularly. Computational studies on similar 2-hydroxy Schiff bases have shown that the proton transfer process is kinetically allowed and proceeds through a three-center interaction. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 3 Phenylnaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D-NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Hydroxy-3-phenylnaphthalene, providing detailed information about the hydrogen and carbon environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum displays a series of signals corresponding to the different types of protons. The aromatic region is particularly complex, showing multiplets for the naphthalene (B1677914) and phenyl ring protons. A key feature is the signal for the hydroxyl proton, which can vary in its chemical shift depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the chemical shifts for each unique carbon atom. aocs.org The spectrum reveals distinct signals for the hydroxyl-bearing carbon, the carbon atoms of the naphthalene core, and the phenyl substituent. aocs.org The chemical shifts provide insight into the electronic environment of each carbon.
2D-NMR Techniques: To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques such as COSY, HSQC, and HMBC are employed. walisongo.ac.idemerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the phenyl and naphthalene ring systems. emerypharma.commnstate.edu Cross-peaks in the COSY spectrum connect the signals of coupled protons. mnstate.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. walisongo.ac.idemerypharma.com This is crucial for assigning the carbon signals based on the already-assigned proton signals. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is invaluable for piecing together the entire molecular structure by connecting different fragments of the molecule, such as linking the phenyl group to the naphthalene core. walisongo.ac.id
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic H | 7.88 – 6.77 (m) | 145.8 – 115.6 |
| Hydroxyl H | 5.10 (s) | - |
(Data is illustrative and based on similar structures found in the provided search results. rsc.org 'm' denotes multiplet, 's' denotes singlet)
High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. Using techniques like Electrospray Ionization (ESI), the exact mass of the molecular ion can be measured with high accuracy, which helps in confirming the molecular formula, C₁₆H₁₂O. rsc.org The fragmentation pattern observed in the mass spectrum provides additional structural information, revealing how the molecule breaks apart under ionization. This can help to confirm the connectivity of the phenyl and naphthalene moieties.
Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and vibrational modes of this compound.
FT-IR Spectroscopy: The FT-IR spectrum is characterized by a prominent absorption band corresponding to the O-H stretching vibration of the hydroxyl group. The exact position of this band can indicate the extent of hydrogen bonding in the solid state or in solution. Other significant bands include those for aromatic C-H stretching and C=C stretching vibrations of the naphthalene and phenyl rings.
FT-Raman Spectroscopy: The FT-Raman spectrum complements the FT-IR data. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often give rise to strong signals, providing further confirmation of the molecular structure.
Table 2: Characteristic Vibrational Frequencies for this compound and Related Compounds
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H Stretch | 3490 - 3200 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1650 - 1450 |
| C-O Stretch | 1260 - 1000 |
(Data is illustrative and based on general ranges for these functional groups. rsc.org)
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis and Electronic Transitions
UV-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from lower energy molecular orbitals to higher energy ones. wikipedia.org The naphthalene ring system, being a large conjugated chromophore, is primarily responsible for the observed absorption bands. The presence of the phenyl group and the hydroxyl group can cause shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene. ias.ac.in The electronic transitions are typically of the π → π* type, characteristic of aromatic systems. wikipedia.org
Table 3: Illustrative UV-Vis Absorption Data for Phenylnaphthalene Systems
| Transition | λmax (nm) | Molar Absorptivity (log ε) |
| π → π | 235 - 252 | 4.21 - 4.80 |
| π → π | 282 - 290 | 3.92 - 4.08 |
(Data is illustrative and based on phenylnaphthalene derivatives. irdindia.in)
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for this compound by determining the precise arrangement of atoms in the solid state. anton-paar.com This technique involves diffracting X-rays off a single crystal of the compound. anton-paar.com The resulting diffraction pattern is used to calculate the electron density map and, from that, the three-dimensional structure of the molecule, including bond lengths, bond angles, and torsional angles. This method can also reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and the packing of molecules in the crystal lattice. anton-paar.com While specific crystallographic data for this compound was not found, related structures have been characterized, confirming the planar nature of the naphthalene core with the phenyl group twisted at a certain angle relative to it. acs.orgsemanticscholar.org
Advanced Chromatographic Techniques (HPLC) for Purity Assessment and Mixture Analysis
High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for analyzing mixtures containing this compound. torontech.com A reversed-phase HPLC method, typically using a C18 column, can effectively separate the compound from impurities or other components in a mixture. nih.gov The choice of mobile phase, often a mixture of acetonitrile (B52724) and water with a modifier like formic acid, is optimized to achieve good resolution and peak shape. sielc.com UV detection is commonly used, with the wavelength set to one of the absorption maxima of the compound to ensure high sensitivity. nih.gov By comparing the peak area of the main component to the total area of all peaks, the purity of a sample can be calculated. torontech.com
Thermal Analysis Methods (e.g., Thermogravimetric Analysis, TGA)
Thermogravimetric Analysis (TGA) is used to study the thermal stability of this compound. This technique measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve provides information about the decomposition temperature of the compound. For related naphthalene derivatives, decomposition processes have been observed to occur at elevated temperatures, indicating a degree of thermal stability. d-nb.info The onset temperature of mass loss and the temperature of maximum decomposition rate are key parameters obtained from TGA, which are important for understanding the material's behavior at high temperatures.
Computational Chemistry and Theoretical Modelling of 2 Hydroxy 3 Phenylnaphthalene
Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)
Electronic structure calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic behavior of 2-Hydroxy-3-phenylnaphthalene. researchgate.netdtic.mil These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties. researchgate.netepstem.net DFT methods, such as B3LYP, are commonly employed for their balance of computational cost and accuracy in predicting molecular properties. researchgate.netresearchgate.netnih.gov Ab initio methods, while more computationally intensive, offer a higher level of theory and are used for benchmarking and for systems where electron correlation is critical. dtic.milrsc.org
Molecular Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. utwente.nlarxiv.orgresearchgate.net For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible.
| Computational Method | Basis Set | Key Dihedral Angle (Phenyl-Naphthalene) | Relative Energy (kcal/mol) |
|---|---|---|---|
| B3LYP | 6-31G(d) | ~0° (Planar) | 0.00 |
| B3LYP | 6-31G(d) | 90° (Perpendicular) | Calculated to be higher in energy |
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.orglibretexts.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). epstem.netresearchgate.net
For this compound, the HOMO is typically localized on the electron-rich naphthalene (B1677914) ring and the hydroxyl group, while the LUMO is distributed over the phenyl and naphthalene rings. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. numberanalytics.com These orbital energies and their spatial distributions can be used to predict how this compound will interact with other reagents, such as electrophiles and nucleophiles. libretexts.orgresearchgate.net
| Orbital | Energy (eV) (Calculated) | General Location of Electron Density |
|---|---|---|
| HOMO | -5.8 to -6.2 | Naphthalene ring and hydroxyl group |
| LUMO | -1.5 to -1.9 | Phenyl and naphthalene rings |
| HOMO-LUMO Gap | 4.1 to 4.5 | - |
Prediction and Validation of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. researchgate.netepstem.net By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. epstem.net Similarly, by calculating the energies of electronic transitions between molecular orbitals, a theoretical UV-Vis spectrum can be obtained. These predicted spectra can then be compared with experimental data to validate the accuracy of the computational model. For related compounds, DFT calculations have shown good agreement with experimental spectroscopic data. epstem.net
Molecular Dynamics Simulations and Conformational Landscape Exploration
While geometry optimization identifies stable conformers, molecular dynamics (MD) simulations provide a picture of the molecule's behavior over time at a given temperature. chemrxiv.orgresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of the conformational landscape. unimi.itmdpi.com This can reveal the flexibility of the molecule and the transitions between different conformations. For a molecule like this compound, MD simulations can illustrate the dynamic nature of the phenyl group's rotation and how this might be influenced by the solvent environment.
Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical or biological properties. researchgate.netunimore.it For this compound, QSPR models could be developed to predict properties like solubility, boiling point, or even biological activity based on calculated molecular descriptors. These descriptors can be derived from the computational methods discussed above and include electronic, topological, and geometric parameters. Such models are valuable for screening large numbers of related compounds and for guiding the design of new molecules with desired properties. researchgate.netunimore.it
Analysis of Intermolecular Interactions and Electrostatic Potentials
The way this compound interacts with other molecules is governed by intermolecular forces. Computational methods can be used to analyze these interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions. The molecular electrostatic potential (MEP) map is a particularly useful tool for visualizing the charge distribution on the surface of a molecule. researchgate.netresearchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors or sites for electrophilic attack. Conversely, regions of positive potential (blue) are electron-poor and can act as hydrogen bond donors or sites for nucleophilic attack. For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and a more positive potential around the hydroxyl hydrogen.
Supramolecular Chemistry and Non Covalent Interactions Involving 2 Hydroxy 3 Phenylnaphthalene
Design and Analysis of Hydrogen Bonding Networks in Crystalline Architectures
The crystal structure of organic molecules is significantly influenced by the presence and orientation of hydrogen bonds. In 2-Hydroxy-3-phenylnaphthalene, the hydroxyl (-OH) group is the primary director of hydrogen bonding. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). This duality allows for the formation of robust and predictable patterns, known as supramolecular synthons.
Table 1: Potential Hydrogen Bonding Interactions in Crystalline this compound
| Donor (D) | Acceptor (A) | Interaction Type | Typical Distance (D···A) (Å) | Typical Angle (D-H···A) (°) |
|---|---|---|---|---|
| O-H | O (hydroxyl) | Intermolecular Hydrogen Bond | 2.5 - 2.8 | 160 - 180 |
| C-H (aromatic) | O (hydroxyl) | Weak Hydrogen Bond | 3.0 - 3.8 | 120 - 160 |
Aromatic Stacking Interactions (π-π, C-H…π) and Their Influence on Assembly
The planar and electron-rich nature of the naphthalene (B1677914) and phenyl rings in this compound facilitates various aromatic stacking interactions. These interactions are crucial for the stabilization of supramolecular assemblies and work in concert with hydrogen bonding to guide the final crystal packing. mdpi.com
π-π Stacking: This interaction occurs between the faces of the aromatic rings. Due to electrostatic repulsion between the electron clouds, a perfectly eclipsed (face-to-face) arrangement is rare. More commonly, the rings adopt a parallel-displaced or a T-shaped (edge-to-face) geometry to maximize attraction. wikipedia.orgnih.gov In the case of this compound, stacking can occur between the naphthalene systems of adjacent molecules, between phenyl rings, or between a phenyl and a naphthalene ring.
The interplay between these stacking forces and the primary hydrogen bonding network dictates the final three-dimensional structure.
Table 2: Potential Aromatic Interactions for this compound
| Interaction Type | Interacting Groups | Description |
|---|---|---|
| π-π Stacking | Naphthalene ↔ Naphthalene | Attraction between the π-systems of two naphthalene rings, typically in a parallel-displaced fashion. |
| π-π Stacking | Phenyl ↔ Phenyl | Attraction between the π-systems of two phenyl rings. |
| π-π Stacking | Naphthalene ↔ Phenyl | Attraction between the π-system of a naphthalene ring and a phenyl ring. |
| C-H…π | Aromatic C-H ↔ Naphthalene Ring | A C-H bond from a phenyl or naphthalene group interacts with the face of a naphthalene ring. |
Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry involves the formation of a complex between a larger 'host' molecule, which contains a binding cavity, and a smaller 'guest' molecule. wikipedia.org This process of selective binding is known as molecular recognition. The defined shape and aromatic character of this compound make it a suitable candidate for acting as a guest molecule.
A study on a perylene (B46583) bisimide-based cyclophane host demonstrated its ability to encapsulate various polycyclic aromatic hydrocarbons. nih.gov Notably, phenylnaphthalene was among the guest molecules studied. The binding within the host's cavity was driven primarily by π-π stacking interactions between the guest and the host's aromatic surfaces. The study found that the binding energy was significant, and the complexation resulted in a specific, heterochiral host-guest structure. nih.gov This indicates that this compound could be selectively recognized and bound by synthetic receptors with appropriately sized and electronically complementary cavities. The hydroxyl group could further enhance binding specificity through additional hydrogen bonding with a suitable host.
Self-Assembly Processes and Hierarchical Structure Formation
Self-assembly is the process by which molecules spontaneously organize into ordered and stable superstructures through non-covalent interactions. nih.gov For this compound, this process would be driven by a combination of the directional hydrogen bonds and the less directional, but collectively strong, aromatic stacking interactions.
The formation of complex structures often occurs in a stepwise manner known as hierarchical self-assembly. rsc.orgrsc.org
Primary Structure Formation: Individual molecules of this compound would first associate via the strongest available interaction, the O-H···O hydrogen bond, to form primary structures like dimers or one-dimensional chains.
Secondary Assembly: These primary chains or motifs would then assemble into two-dimensional sheets, a process guided by the weaker but numerous π-π and C-H…π stacking interactions between the aromatic rings of adjacent chains.
Tertiary Structure Formation: Finally, these 2D sheets would stack upon one another to form the final, stable three-dimensional crystal lattice.
This hierarchical approach allows for the construction of complex and well-defined architectures from simple molecular building blocks. springernature.com
Role of Non-Covalent Interactions in Directing Organic Reactions
Non-covalent interactions are not only crucial for determining static crystal structures but can also play a vital role in directing the outcome of chemical reactions. mdpi.com By pre-organizing reactants into a specific orientation, these weak forces can enhance reaction rates and control selectivity.
Advanced Materials Science Applications of 2 Hydroxy 3 Phenylnaphthalene
Organic Electronic Materials and Optoelectronic Properties
The inherent aromaticity and conjugated π-electron systems of 2-phenylnaphthalene (B165426) derivatives make them promising candidates for use in organic electronic and optoelectronic devices. Research has shown that these molecular structures possess interesting electronic properties suitable for materials science. sypigment.com
Derivatives of 2-phenylnaphthalene are being investigated for their potential as organic semiconductors. For instance, polythiophene bearing a 2-phenylnaphthalene side group has been synthesized and shown to have a fluorescence emission band at around 540 nm, indicating its potential for use in light-emitting applications. acs.org Similarly, 2-(4'-octylphenyl)-6-dodecyloxynaphthalene has been studied as a smectic liquid crystalline photoconductor, a key component in some organic electronics. researchgate.net The development of polymer light-emitting devices has also utilized thin films created from naphthalene (B1677914) monomers, which form conjugated polymer networks with electroluminescent properties. researchgate.net
The performance of these materials is rooted in their molecular orbital characteristics. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates their electronic and optical properties, such as the color of emitted light in Organic Light Emitting Diodes (OLEDs). Computational studies are often employed to predict these properties and guide the synthesis of new materials with tailored optoelectronic features.
Table 1: Potential Applications in Organic Electronics
| Application Area | Relevant Compound Type | Underlying Property | Research Finding |
|---|---|---|---|
| Organic Semiconductors | 2-Phenylnaphthalene derivatives | Liquid crystalline photoconductivity | Investigated for high charge mobility and lifetime (μτ product). researchgate.net |
| Polymer Light-Emitting Diodes (OLEDs) | Polythiophene with 2-phenylnaphthalene side-chains | Fluorescence / Electroluminescence | Exhibits main fluorescence emission from the polythiophene backbone at ~540 nm. acs.org |
| General Organic Electronics | Molecules with phenyl and naphthalene moieties | Conjugated π-electron systems | Suitable for applications in materials science due to interesting electronic properties. sypigment.com |
| Thin-Film Devices | Plasma-polymerized naphthalene | Conjugated polymer network formation | Fabricated into emissive layers for light-emitting devices with broadband emission. researchgate.net |
Ligands in Catalysis and Coordination Chemistry
The 2-hydroxy-naphthalene framework is a versatile ligand in coordination chemistry, capable of binding to metal ions in various modes. The presence of the hydroxyl group and the adjacent aromatic system allows for the formation of stable metal complexes, which are central to catalysis. Naphthoquinones like 2-hydroxy-1,4-naphthoquinone (B1674593) can act as versatile ligands, coordinating to metal ions in monodentate, bidentate, or even bridging fashions. morressier.com This behavior is often described as a "noninnocent" ligand, meaning the ligand itself can be redox-active, participating directly in catalytic cycles. morressier.com
The deprotonated hydroxyl group, along with a nearby carbonyl oxygen in the quinone form, can create a bidentate chelate with a metal center. mdpi.com This chelation is crucial for the activity of many catalysts. For example, copper(I) complexes containing naphthoquinone ligands have been synthesized and structurally characterized, revealing a distorted tetrahedral geometry where the naphthoquinone binds to the copper center through both the phenolic and carbonyl oxygen atoms. mdpi.com Such complexes are synthesized by reacting a copper precursor with the naphthoquinone ligand, often in the presence of a weak base to facilitate deprotonation. mdpi.com
Furthermore, transition metal-catalyzed reactions are used to synthesize derivatives of these compounds. A scalable synthesis of 2-hydroxy-3-phenyl-1,4-naphthoquinone (B1595002) has been developed using a copper(I)-catalyzed oxidation of 2-phenyl-naphthalene-1,3-diol with atmospheric oxygen, highlighting the interaction between copper and the naphthalene system. researchgate.net Studies on other transition metal complexes with related naphthoquinone ligands show coordination through oxygen and nitrogen atoms, leading to various geometries and biological activities. scirp.orgscirp.org
Table 2: Ligand and Catalysis Characteristics
| Feature | Description | Example Compound/System | Reference |
|---|---|---|---|
| Coordination Modes | Can act as monodentate, bidentate, tridentate, or bridging ligands. | 2-Hydroxy-1,4-naphthoquinone (Lawsone) | morressier.com |
| Chelation | Forms stable bidentate chelates via phenolic and carbonyl oxygen atoms. | Copper(I) complexes with naphthoquinone ligands | mdpi.com |
| Ligand Type | Considered a "noninnocent" ligand, capable of redox activity. | Lawsone and its metal complexes | morressier.com |
| Catalytic Synthesis | Used in the synthesis of derivatives through metal-catalyzed oxidation. | Copper(I)-catalyzed synthesis of 2-hydroxy-3-phenyl-1,4-naphthoquinone | researchgate.net |
| Complex Formation | Forms stable 1:1 and 1:2 complexes with various transition metal ions like Cu(II), Ni(II), and Co(II). | Pyrimidine derivatives of 2-hydroxyphenyl |
Photoluminescent and Fluorescent Probe Development
Derivatives of 2-hydroxynaphthalene are excellent candidates for the development of fluorescent probes due to their intrinsic photoluminescent properties. A key mechanism underpinning their function is Excited State Intramolecular Proton Transfer (ESIPT). sonar.ch In molecules with a 2-hydroxyaryl substituent, photoexcitation can trigger the transfer of a proton from the hydroxyl group to a nearby acceptor atom (like an imine nitrogen in a Schiff base), creating a transient keto-tautomer that fluoresces at a different, longer wavelength (a large Stokes shift) before returning to the ground state. sonar.chresearchgate.netresearchgate.net
This ESIPT phenomenon is highly sensitive to the molecule's local environment, making these compounds ideal for use as sensors. researchgate.netsci-hub.se For example, a Schiff base receptor derived from 2-hydroxynaphthalene has been shown to selectively detect metal ions like Cu²⁺ and Fe³⁺, as well as various anions, through distinct colorimetric and spectral changes. sci-hub.se The efficiency of the ESIPT process can be influenced by solvent polarity, with polar solvents often promoting the conversion to the emissive keto form. sonar.chresearchgate.net
The applications for such probes are extensive, ranging from the detection of metal ions and anions to use in biological imaging. sci-hub.se The combination of Aggregation-Induced Emission (AIE) with ESIPT in 2-hydroxy-naphthalene Schiff bases offers another promising avenue for creating highly sensitive probes. scienceopen.com
Table 3: Characteristics of 2-Hydroxynaphthalene-Based Fluorescent Probes
| Property | Description | Relevance to Probe Development | Reference |
|---|---|---|---|
| Core Mechanism | Excited State Intramolecular Proton Transfer (ESIPT). | Leads to a large Stokes shift and high sensitivity to the environment. | sonar.chresearchgate.netresearchgate.net |
| Sensing Targets | Metal ions (Cu²⁺, Fe³⁺), anions (HSO₄⁻, CN⁻, OH⁻), amino acids. | The binding of a target analyte alters the photophysical properties, enabling detection. | sci-hub.se |
| Tautomerism | Exists in an equilibrium between enol-imine and keto-amine forms. | The equilibrium is sensitive to solvent polarity and analyte binding, forming the basis of the sensing mechanism. | sonar.chsci-hub.se |
| Emission | Typically exhibits dual emission (normal and tautomer fluorescence), with the ratio dependent on environmental factors. | Allows for ratiometric sensing, which can be more accurate than intensity-based measurements. | researchgate.net |
Dye Chemistry and Advanced Pigment Applications
The 2-hydroxy-3-phenylnaphthalene scaffold is fundamental to the creation of a class of synthetic organic pigments known as Naphthol AS pigments. The core structure, specifically 3-hydroxy-N-phenylnaphthalene-2-carboxamide (commonly known as Naphthol AS), serves as a crucial coupling component in the synthesis of many azo dyes. google.com
The general synthesis involves a two-step process:
Diazotization : A primary aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. byjus.com
Azo Coupling : The resulting diazonium salt is then reacted with an activated aromatic compound, such as the Naphthol AS derivative. The electrophilic diazonium salt attacks the electron-rich naphthalene ring, forming an azo compound (-N=N-), which is a highly conjugated and colored molecule. byjus.comresearchgate.net
A prominent example is C.I. Pigment Red 2 . It is synthesized by coupling diazotized 2,5-dichloroaniline (B50420) with 3-hydroxy-N-phenylnaphthalene-2-carboxamide. sypigment.com This pigment is valued for its vibrant scarlet or yellowish-red shade and is widely used across various industries.
Table 4: Properties and Applications of C.I. Pigment Red 2
| Property | Description |
|---|---|
| IUPAC Name | 4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide sypigment.com |
| CAS Number | 6041-94-7 sypigment.com |
| Color | Bright, yellowish-red / Scarlet |
| Chemical Class | Monoazo / Naphthol AS sypigment.com |
| Key Features | Strong tinting strength, good dispersibility, economical. jyotipigment.com |
| Fastness | Moderate light and weather fastness. sypigment.com |
| Primary Applications | Printing Inks (offset, water-based, solvent-based), Textile Printing, Plastics, Paints/Coatings. sypigment.comjyotipigment.comepsilonpigments.com |
Functional Coatings and Polymeric Additives
Derivatives of this compound are utilized as functional additives, primarily as pigments, in the formulation of coatings and polymers. Their incorporation imparts not only color but can also enhance other material properties.
Pigments like C.I. Pigment Red 2 are widely used in paints, decorative coatings, and the coloration of plastics. jyotipigment.com They provide a stable and durable red hue for a variety of consumer and industrial goods, from packaging and toys to automotive paints. In some cases, these pigments also contribute to UV protection, helping to reduce the fading and discoloration of the polymer matrix upon exposure to sunlight.
Beyond simple coloration, the naphthalene framework can be integrated directly into polymer backbones to create functional materials. Research into photoluminescent copolymers derived from naphthalene-2,7-diol has shown their potential for use as luminophores and advanced coatings that can filter harmful UV radiation. researchgate.net These materials combine the robust mechanical and thermal properties of aromatic polyesters with the unique optical properties of the naphthalene unit. researchgate.net Such "intelligent polymers" can be designed for specialized applications, including protective coatings that respond to stimuli like UV light or chemical exposure. ultracoat.pl Furthermore, environmentally friendly corrosion-sensing coatings have been developed by dispersing photoluminescent lanthanide complexes within resin matrices, demonstrating a path toward smart, sustainable protective materials. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-Hydroxy-3-phenylnaphthalene with high purity?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of naphthalene derivatives under controlled conditions (e.g., 50–100°C, 1–5 atm H₂ pressure) using palladium or platinum catalysts. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical to isolate isomers. Structural validation should employ H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the photophysical properties of this compound?
- Methodological Answer : UV-Vis spectroscopy (200–400 nm range) and fluorescence emission spectra (λex = 280 nm) in solvents of varying polarity (e.g., hexane, ethanol) reveal solvatochromic effects. Computational modeling (DFT or TD-DFT) using Gaussian 16 with B3LYP/6-31G(d) basis sets can predict absorption/emission maxima and compare with experimental data .
Q. What standardized protocols exist for assessing acute toxicity in animal models?
- Methodological Answer : Follow OECD Guideline 423, administering this compound via oral gavage (5–300 mg/kg body weight) in Sprague-Dawley rats. Monitor mortality, body weight, and organ histopathology (liver, kidneys) over 14 days. Include controls and use statistical tools (e.g., ANOVA) to analyze dose-response relationships .
Advanced Research Questions
Q. How should conflicting data on metabolic pathways of this compound be resolved?
- Methodological Answer : Conduct in vitro hepatic microsome assays (human/rat) with LC-MS/MS to identify phase I metabolites (e.g., hydroxylated or sulfated derivatives). Cross-validate findings with in silico tools like ADMET Predictor™ or SwissADME. Discrepancies may arise from species-specific cytochrome P450 isoforms, necessitating comparative analysis .
Q. What strategies optimize experimental design for studying genotoxicity in mammalian cell lines?
- Methodological Answer : Use the Ames test (TA98 and TA100 strains) for mutagenicity screening. For mammalian systems, employ the micronucleus assay in CHO-K1 cells (24–48 hr exposure, 0.1–100 µM doses). Include positive controls (e.g., mitomycin C) and use flow cytometry to quantify chromosomal aberrations. Address false positives by verifying oxidative stress via ROS assays .
Q. How can researchers reconcile discrepancies in reported cytotoxicity thresholds across studies?
- Methodological Answer : Perform meta-analysis using PRISMA guidelines to aggregate data from peer-reviewed studies. Stratify results by cell type (e.g., HepG2 vs. HEK293), exposure duration (24 vs. 48 hr), and assay method (MTT vs. LDH). Use funnel plots to detect publication bias and apply random-effects models to estimate pooled IC50 values .
Methodological Frameworks for Data Quality
Q. What criteria are critical for evaluating the risk of bias in toxicological studies?
- Methodological Answer : Apply the NIH Risk of Bias Tool, focusing on:
- Exposure characterization : Verify dose quantification (e.g., HPLC validation) and route consistency (oral vs. inhalation) .
- Outcome assessment : Ensure blinding during histopathology scoring and use standardized grading systems (e.g., OECD criteria for liver lesions) .
- Statistical robustness : Check for pre-registered protocols, adequate sample sizes (power >80%), and correction for multiple comparisons .
Q. How to design a systematic review for environmental fate studies of this compound?
- Methodological Answer : Define inclusion criteria (e.g., studies reporting biodegradation half-lives, photolysis rates) using PECO framework. Search databases (PubMed, Web of Science) with terms like "this compound AND (degradation OR bioaccumulation)". Extract data into standardized tables (e.g., log Kow, DT50) and assess heterogeneity via I² statistics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
